tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C9H12Br2N2O2 and a molecular weight of 340.01 g/mol It is characterized by the presence of a tert-butyl ester group and a pyrazole ring substituted with two bromine atoms at positions 3 and 5
Preparation Methods
The synthesis of tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 3,5-dibromo-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the bromine atom on the bromoacetate is replaced by the pyrazole ring, forming the desired product.
Chemical Reactions Analysis
tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Scientific Research Applications
tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function .
Comparison with Similar Compounds
tert-Butyl 2-(3,5-dibromo-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(3,5-dichloro-1H-pyrazol-1-yl)acetate: Similar structure but with chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
tert-Butyl 2-(3,5-difluoro-1H-pyrazol-1-yl)acetate: Fluorine substitution can significantly alter the compound’s properties, including its stability and interaction with biological targets.
tert-Butyl 2-(3,5-diiodo-1H-pyrazol-1-yl)acetate:
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of the pyrazole scaffold in chemical research.
Properties
IUPAC Name |
tert-butyl 2-(3,5-dibromopyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N2O2/c1-9(2,3)15-8(14)5-13-7(11)4-6(10)12-13/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKPVYAUYKAQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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